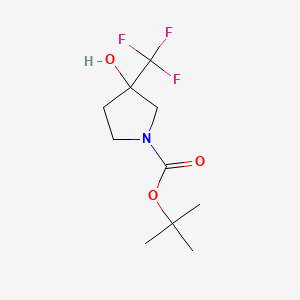
Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H16F3NO3 and a molecular weight of 255.24 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and trifluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable production while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating enzyme interactions and metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors. Its trifluoromethyl group can improve drug potency and selectivity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique reactivity makes it valuable for various chemical transformations .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . This interaction can lead to changes in enzyme activity, receptor binding, and overall biological effects.
Comparación Con Compuestos Similares
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the hydroxyl group.
(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate: Contains an additional methylamino group.
Uniqueness: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRQRZCMHBRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)
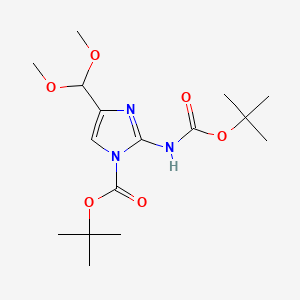
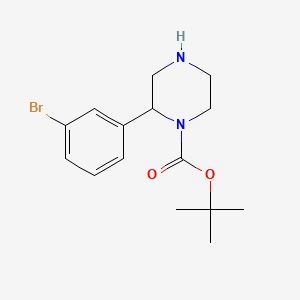

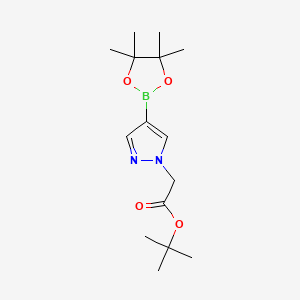
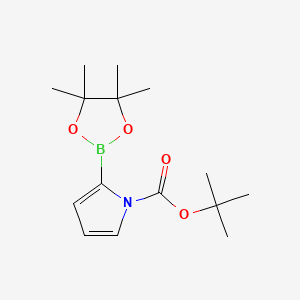
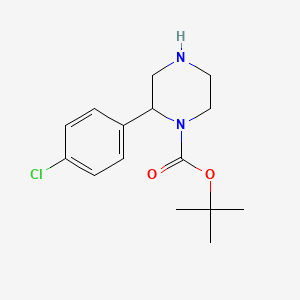

![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)
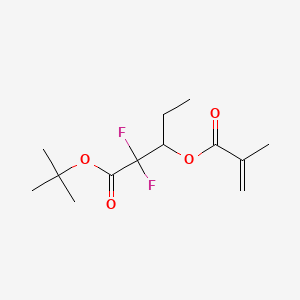
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)
